In-Depth Technical Guide: Physical and Chemical Properties of Sodium 2,6-Dimethylpyridine-3-Sulfonate
In-Depth Technical Guide: Physical and Chemical Properties of Sodium 2,6-Dimethylpyridine-3-Sulfonate
Executive Summary
Sodium 2,6-dimethylpyridine-3-sulfonate (CAS 1189985-82-7) is a highly specialized functionalized heterocyclic salt. In the realm of advanced organic synthesis and drug development, this compound serves as a critical building block, particularly in the design of pharmaceutical intermediates, water-soluble catalysts, and specialized electroplating buffers. The strategic placement of two electron-donating methyl groups at the 2- and 6-positions of the pyridine ring, coupled with the electron-withdrawing sulfonate group at the 3-position, creates a unique push-pull electronic environment.
As a Senior Application Scientist, I have designed this guide to systematically deconstruct the physicochemical properties, mechanistic reactivity, and validated handling protocols of this compound to empower researchers and drug development professionals.
Molecular Architecture and Physicochemical Profile
The inherent amphoteric nature of pyridine-sulfonic acids often complicates their isolation, purification, and long-term storage. By neutralizing 2,6-dimethylpyridine-3-sulfonic acid into its sodium salt, the zwitterionic character is resolved, yielding a highly stable, water-soluble, and non-volatile solid[1].
Table 1: Physicochemical Properties of Sodium 2,6-Dimethylpyridine-3-Sulfonate
| Property | Value / Description |
| IUPAC Name | Sodium 2,6-dimethylpyridine-3-sulfonate |
| CAS Registry Number | 1189985-82-7 |
| Molecular Formula | C₇H₈NNaO₃S |
| Molecular Weight | 209.20 g/mol |
| SMILES | CC1=NC(C)=CC=C1S(=O)(=O)O[Na] |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O; sparingly soluble in non-polar organics |
| Monoisotopic Mass (Parent Acid) | 187.03032 Da[2] |
Causality Insight: The sodium counterion is not merely a structural artifact; it fundamentally alters the hydration sphere of the molecule. This prevents the auto-catalytic degradation often seen in free sulfonic acids and significantly enhances its utility as an aqueous buffer in electroplating baths[3].
Chemical Reactivity and Mechanistic Pathways
The reactivity of Sodium 2,6-dimethylpyridine-3-sulfonate is governed by the competing inductive and resonance effects of its substituents.
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Electrophilic Aromatic Substitution (EAS): Pyridine rings are notoriously resistant to EAS due to nitrogen's electronegativity and its tendency to protonate in acidic media. However, the +I (inductive) effect of the 2,6-dimethyl groups partially offsets this deactivation, enabling initial sulfonation at the 3-position.
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Sulfonyl Chloride Activation: A critical downstream application is the conversion of the sulfonate salt to a sulfonyl chloride using phosphorus oxychloride (POCl₃). The resulting 2,6-dimethylpyridine-3-sulfonyl chloride is a highly reactive electrophile used to synthesize sulfonamide-based Active Pharmaceutical Ingredients (APIs)[4].
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Cross-Coupling: In advanced organometallic synthesis, the sulfonate group can serve as a pseudo-halide leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex biaryl architectures.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every action includes an analytical checkpoint to confirm success before proceeding.
Protocol 1: Synthesis and Isolation of Sodium 2,6-Dimethylpyridine-3-Sulfonate
Objective: Synthesize the target compound via direct sulfonation followed by neutralization.
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Sulfonation: Charge a dry, glass-lined reactor with 2,6-dimethylpyridine (1.0 eq). Slowly add oleum (20% SO₃ in H₂SO₄, 3.0 eq) dropwise at 0°C to control the severe exotherm.
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Causality: Oleum is required because standard concentrated sulfuric acid lacks the electrophilic strength to overcome the inherent deactivation of the pyridine ring[3].
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Heating: Gradually raise the temperature to 150°C and stir for 12 hours.
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Quenching: Cool the mixture to ambient temperature and carefully pour over crushed ice to quench unreacted SO₃.
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Neutralization (The Checkpoint): Titrate the acidic solution with 20% aqueous NaOH until the pH stabilizes exactly between 7.2 and 7.5.
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Causality: Precise pH control prevents the degradation of the pyridine ring and ensures complete conversion from the zwitterionic acid to the sodium salt.
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Isolation: Concentrate the aqueous layer under reduced pressure and recrystallize the resulting solid from ethanol/water to yield the pure sodium salt.
Protocol 2: Analytical Validation (HPLC-UV and ESI-MS)
Objective: Confirm purity (>97%) and structural identity.
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Sample Preparation: Dissolve 10 mg of the product in 10 mL of HPLC-grade water (1 mg/mL).
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HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile. Monitor at 265 nm.
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Causality: The conjugated π-system of the substituted pyridine ring exhibits strong UV absorbance at ~265 nm. A single sharp peak validates chromatographic purity.
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Mass Spectrometry (ESI-MS): Analyze the eluent in negative ion mode.
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Validation: The presence of a dominant peak at m/z 186.0 ([M-Na]⁻) confirms the intact 2,6-dimethylpyridine-3-sulfonate anion, corroborating the monoisotopic mass of the parent acid structure[2].
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Reaction Pathway Diagram
The following diagram illustrates the synthetic workflow from the base pyridine to the target sodium salt, and its subsequent activation for pharmaceutical synthesis.
Fig 1: Synthesis and downstream pharmaceutical application pathway of the target compound.
References
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Title: 2,6-dimethylpyridine-3-sulfonic acid (C7H9NO3S) - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]
- Title: Production of pyridine-3-sulfonic acid - US5082944A Source: Google Patents URL
Sources
- 1. SODIUM 2,6-DIMETHYLPYRIDINE-3-SULFONATE | 1189985-82-7 [chemicalbook.com]
- 2. PubChemLite - 2,6-dimethylpyridine-3-sulfonic acid (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
